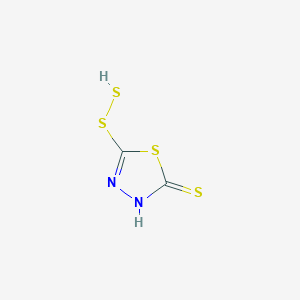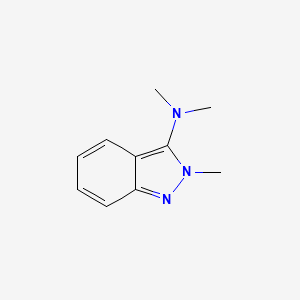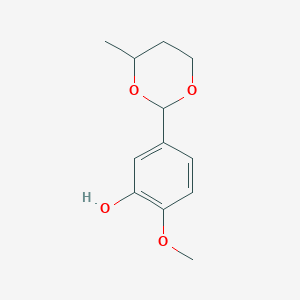![molecular formula C15H20N2O7 B14184361 D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine CAS No. 921933-91-7](/img/structure/B14184361.png)
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine: is a complex organic compound that features both alanyl and serine amino acids linked through a unique propanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of the serine and alanyl residues are protected using suitable protecting groups.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision and yield. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
化学反応の分析
Types of Reactions
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzymatic reactions and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
作用機序
The mechanism of action of D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as serine proteases and kinases.
Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine can be compared with other similar compounds such as:
D-Alanyl-L-serine: Lacks the dihydroxyphenyl group, making it less reactive in oxidation reactions.
L-DOPA (3,4-dihydroxy-L-phenylalanine): Contains a similar dihydroxyphenyl group but differs in its amino acid composition.
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-D-serine: An enantiomer with different stereochemistry, affecting its biological activity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
特性
CAS番号 |
921933-91-7 |
|---|---|
分子式 |
C15H20N2O7 |
分子量 |
340.33 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[3-(3,4-dihydroxyphenyl)propanoyloxy]propanoic acid |
InChI |
InChI=1S/C15H20N2O7/c1-8(16)14(21)17-10(15(22)23)7-24-13(20)5-3-9-2-4-11(18)12(19)6-9/h2,4,6,8,10,18-19H,3,5,7,16H2,1H3,(H,17,21)(H,22,23)/t8-,10+/m1/s1 |
InChIキー |
BJEDNMKFIXYMHC-SCZZXKLOSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@@H](COC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)O)N |
正規SMILES |
CC(C(=O)NC(COC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)

![2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14184343.png)
![N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B14184345.png)
![O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14184346.png)

